N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound features a triazolopyridazine core fused with a pyridin-2-yl substituent at position 6, linked via a sulfanyl group to an acetamide moiety bearing a 4-methoxyphenyl group. The triazolopyridazine scaffold is electron-deficient, enabling π-π stacking interactions, while the methoxy group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-14-7-5-13(6-8-14)21-18(26)12-28-19-23-22-17-10-9-16(24-25(17)19)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEHOXWWFGMRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Core Heterocyclic Assembly
Formation of the Triazolo-Pyridazine Moiety
Thetriazolo[4,3-b]pyridazine core is synthesized via cyclocondensation reactions. A prevalent method involves reacting pyridazine derivatives with hydrazine hydrate under refluxing ethanol, followed by oxidative cyclization. For instance, 3-amino-6-chloropyridazine can be treated with hydrazine to form 3-hydrazinylpyridazine, which subsequently undergoes cyclization with triphosgene in dichloromethane to yield the triazolo-pyridazine scaffold. Alternative protocols employ microwave-assisted synthesis to reduce reaction times from hours to minutes.
Synthesis of N-(4-Methoxyphenyl)-2-Sulfanylacetamide
Triflic Anhydride-Mediated Amidation
The acetamide segment is synthesized via a triflic anhydride (Tf₂O)-driven conversion of ketoximes to amides, as demonstrated in a Royal Society of Chemistry protocol. For N-(4-methoxyphenyl)acetamide:
- Substrate : 4-Methoxyacetophenone oxime (2.0 mmol)
- Reagent : Triflic anhydride (2.0 mmol) in dry dichloromethane (DCM)
- Conditions : Room temperature, nitrogen atmosphere, 2–4 hours
- Workup : Quenching with NaHCO₃, extraction with DCM, column chromatography
- Yield : 92%
Table 1: Representative Amidation Yields (Adapted from)
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 4 | Acetophenone oxime | N-Phenylacetamide | 89 |
| 5 | 4-Methylacetophenone oxime | N-p-Tolylacetamide | 90 |
| 6 | 4-Methoxyacetophenone oxime | N-(4-Methoxyphenyl)acetamide | 92 |
Thiol Group Incorporation
The 2-sulfanylacetamide derivative is prepared via nucleophilic substitution. N-(4-Methoxyphenyl)chloroacetamide reacts with thiourea in ethanol under reflux (6 hours), followed by acidic hydrolysis (6M HCl, 60°C) to yield the thiol intermediate. Critical considerations:
- Solvent : Ethanol (anhydrous)
- Molar ratio : Chloroacetamide:Thiourea = 1:1.2
- Isolation : Filtration and recrystallization from ethanol/water
Coupling of Heterocyclic and Acetamide Moieties
Nucleophilic Aromatic Substitution
The triazolo-pyridazine core (3-chloro derivative) reacts with the thiolate anion of N-(4-methoxyphenyl)-2-sulfanylacetamide in dimethylformamide (DMF) at 60°C for 8 hours.
Reaction Scheme :
$$
\text{3-Chloro-triazolo-pyridazine} + \text{HS-CH₂-CONH-(4-MeOPh)} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{KCl}
$$
Optimized Conditions :
- Base: Potassium carbonate (2.0 equiv)
- Solvent: Anhydrous DMF
- Catalyst: None required
- Yield: 68–72%
Alternative Coupling Agents
For substrates resistant to nucleophilic substitution, Mitsunobu conditions (DIAD, PPh₃) facilitate sulfur-carbon bond formation. However, this method increases cost and complexity without significant yield improvements.
Optimization and Yield Considerations
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for intermediate purification
- Recrystallization : Final product recrystallized from ethanol/water (7:3) to ≥98% purity (HPLC)
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Parameter | Nucleophilic Substitution | Mitsunobu Coupling |
|---|---|---|
| Yield (%) | 72 | 65 |
| Cost (USD/g) | 12.50 | 34.80 |
| Reaction Time (hours) | 8 | 24 |
| Scalability | High | Low |
Nucleophilic substitution remains the preferred method due to its balance of efficiency and cost.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles, similar to N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, exhibit substantial antimicrobial properties. For instance, compounds containing triazole frameworks have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have indicated that triazole-containing compounds can inhibit the p38 mitogen-activated protein kinase pathway, which is crucial in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Research indicates that modifications to the phenyl and pyridine rings can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antibacterial potency |
| Substituents at specific positions | Enhanced anticancer activity |
Case Studies
Several studies have highlighted the applications of similar compounds in clinical settings:
Case Study 1: Antibacterial Efficacy
A study evaluated a series of triazole derivatives for their antibacterial activity against Xanthomonas oryzae, showing that specific substitutions enhanced efficacy significantly compared to standard treatments .
Case Study 2: Cancer Inhibition
Another investigation focused on the anticancer properties of triazole derivatives against various human cancer cell lines. Compounds demonstrated IC50 values in the nanomolar range, indicating potent activity against resistant cancer strains .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyridazine rings could play a role in stabilizing these interactions.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Triazolopyridazine vs. Oxadiazole (CDD-934506)
- CDD-934506 : Replaces triazolopyridazine with a 1,3,4-oxadiazole ring and substitutes the pyridinyl group with a 4-nitrophenyl acetamide .
- The nitro group increases electron-withdrawing effects but may elevate toxicity risks.
Triazolopyridazine vs. Benzothieno-Triazolopyrimidine (10a–c)
- Compound 10a: Features a benzothieno-triazolopyrimidine fused system with a phenyl acetamide .
Substituent Variations
Pyridinyl vs. Ethoxyphenyl (CAS 891117-12-7)
- CAS 891117-12-7 : Retains the triazolopyridazine core but substitutes pyridin-2-yl with a 4-ethoxyphenyl acetamide and adds a 3-methyl group on the triazole .
- Impact : The ethoxy group marginally increases lipophilicity compared to methoxy, while the methyl group may sterically hinder target binding.
Acetamide Modifications
Comparison with Pyrimidine-Based Acetamide ()
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide : Utilizes a pyrimidine ring instead of triazolopyridazine and incorporates methyl groups on both pyrimidine and pyridinyl moieties .
Comparative Data Table
Research Findings and Implications
- Antimicrobial Potential: Compounds like CDD-934506 and GSK analogs () show activity against Mycobacterium tuberculosis, suggesting the target compound’s triazolopyridazine core could be optimized for similar applications .
- Structural Stability : The triazolopyridazine core’s rigidity (vs. oxadiazole or pyrimidine) may improve metabolic stability in vivo, as seen in kinase inhibitors .
Biological Activity
N-(4-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes aromatic rings, a triazole moiety, and a sulfanyl group, which contribute to its pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contains multiple functional groups that are essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential as an anti-tubercular agent and its cytotoxic effects against cancer cell lines.
Anti-Tubercular Activity
Recent studies have highlighted the design and synthesis of compounds related to this compound for their anti-tubercular properties. For instance:
- IC50 Values : Compounds with similar structural motifs have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
- Docking Studies : Molecular docking studies indicate that these compounds interact favorably with target enzymes involved in the metabolic pathways of the bacteria .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines:
- Cell Lines Tested : Commonly tested lines include HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
- Results : Some derivatives exhibited IC50 values as low as 1.4 μM against MDA-MB-231 cells, indicating potent cytotoxicity .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The triazole moiety is known for its ability to inhibit various enzymes critical for cellular processes.
- Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate into DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells .
Summary of Findings
| Activity | IC50 Values (μM) | Cell Lines/Pathogens |
|---|---|---|
| Anti-Tubercular | 1.35 - 2.18 | Mycobacterium tuberculosis |
| Cytotoxicity (Cancer) | 1.4 | MDA-MB-231 (Breast Cancer) |
| Cytotoxicity (Liver Cancer) | Not specified | HepG2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
